molecular formula C5H8Cl2 B1526237 1,1-Bis-chloromethyl-cyclopropane CAS No. 6202-96-6

1,1-Bis-chloromethyl-cyclopropane

Cat. No. B1526237
CAS RN: 6202-96-6
M. Wt: 139.02 g/mol
InChI Key: YWAPSFSUTMNTTA-UHFFFAOYSA-N
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Description

“1,1-Bis-chloromethyl-cyclopropane” is a chemical compound with the molecular formula C5H8Cl2 . It has an average mass of 139.023 Da and a monoisotopic mass of 138.000305 Da .


Molecular Structure Analysis

The molecular structure of “1,1-Bis-chloromethyl-cyclopropane” consists of a cyclopropane ring with two chloromethyl groups attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,1-Bis-chloromethyl-cyclopropane” include a molecular weight of 139.023 Da . Further details such as boiling point, density, and melting point are not provided in the search results.

Scientific Research Applications

Synthesis of [1.1.1]Propellane

“1,1-Bis-chloromethyl-cyclopropane” is used as a starting material in the synthesis of [1.1.1]propellane . Propellanes are a class of organic compounds with three rings sharing a single common atom, which is the central carbon atom in [1.1.1]propellane. This compound has unique bonding and reactivity, making it a subject of interest in synthetic and theoretical chemistry.

Synthesis of (3-Ethynylbicyclo[1.1.1]pentan-1-yl)ethynyltrimethylsilane

Another application of “1,1-Bis-chloromethyl-cyclopropane” is in the synthesis of (3-ethynylbicyclo[1.1.1]pentan-1-yl)ethynyltrimethylsilane . This compound can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Intermediate in Organic Synthesis

“1,1-Bis-chloromethyl-cyclopropane” can act as an intermediate in various organic synthesis processes . It can be used to introduce functional groups or to build complex molecular structures.

Synthesis of Halogenated Cyclopropane Derivatives

This compound is a halogenated cyclopropane derivative . As such, it can be used in the synthesis of other halogenated cyclopropane derivatives, which have applications in medicinal chemistry and materials science.

Synthesis of 3-Chloro-2-(chloromethyl)-1-propene

“1,1-Bis-chloromethyl-cyclopropane” has been reported to be synthesized from 3-chloro-2-(chloromethyl)-1-propene . This indicates its potential use in the production of this compound, which may have further applications in organic synthesis.

Research and Development in Chemistry

Given its unique structure and reactivity, “1,1-Bis-chloromethyl-cyclopropane” can be used in research and development in chemistry . It can be used to study reaction mechanisms, develop new synthetic methods, or explore novel chemical transformations.

properties

IUPAC Name

1,1-bis(chloromethyl)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2/c6-3-5(4-7)1-2-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAPSFSUTMNTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis-chloromethyl-cyclopropane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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